BenchChemオンラインストアへようこそ!

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Drug Design Physicochemical Property Optimization Lead Selection

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 1021216-65-8) is a synthetic small molecule (C19H16F2N2O4; MW 374.3 g/mol) belonging to the isoxazole-acetamide class. Its structure integrates a 2,4-difluorophenyl-substituted isoxazole ring linked via a methylene bridge to a 2-methoxyphenoxy acetamide moiety.

Molecular Formula C19H16F2N2O4
Molecular Weight 374.3 g/mol
CAS No. 1021216-65-8
Cat. No. B6562128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
CAS1021216-65-8
Molecular FormulaC19H16F2N2O4
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24)
InChIKeyDKOGKGYGNALGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 1021216-65-8): A Distinct 2,4-Difluorophenyl-Isoxazole Acetamide


N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 1021216-65-8) is a synthetic small molecule (C19H16F2N2O4; MW 374.3 g/mol) belonging to the isoxazole-acetamide class. Its structure integrates a 2,4-difluorophenyl-substituted isoxazole ring linked via a methylene bridge to a 2-methoxyphenoxy acetamide moiety [1]. This compound is cataloged in PubChem (CID 27451436) and is supplied by multiple research-chemical vendors at ≥95% purity for non-human investigational use. It has been referenced in patents concerning NLRP3 inflammasome inhibition [2], and isoxazole-acetamides as a scaffold are associated with kinase inhibition, anti-inflammatory, and anti-infective activities.

Why Generic Isoxazole-Acetamide Substitution Fails: The Differentiation Challenge for CAS 1021216-65-8


Isoxazole-acetamide derivatives cannot be treated as interchangeable procurement items due to the profound impact of subtle substituent variations on target engagement, selectivity, and ADMET properties. The specific 2,4-difluorophenyl substitution pattern on the isoxazole ring and the ortho-methoxy group on the phenoxy acetamide side chain of CAS 1021216-65-8 generate a unique electronic and steric environment that distinguishes it from mono-fluorinated, non-fluorinated, or regioisomeric analogs [1]. In the broader isoxazole-3-yl-acetamide class, even minor modifications (e.g., methoxy position, aryl substitution pattern) have been shown to produce >10-fold differences in cellular potency and target selectivity [2][3]. Direct empirical comparative data for CAS 1021216-65-8 remain scarce in the primary literature—this guide transparently documents that limitation while providing the best available class-level evidence for procurement decision-making.

Quantitative Differentiation Evidence: CAS 1021216-65-8 vs. Closest Structural Analogs


Computed Physicochemical Profile vs. Mono-Fluorophenyl Analog (CAS 952963-92-7)

CAS 1021216-65-8 (2,4-difluorophenyl) is compared to its closest commercial analog CAS 952963-92-7 (4-fluorophenyl) on key computed drug-likeness parameters. The additional fluorine atom increases molecular weight (374.3 vs. 356.3 g/mol), modifies lipophilicity (XLogP3 = 3.0 vs. estimated ~2.5), and alters the hydrogen-bond acceptor count. These differences are predicted to affect membrane permeability and metabolic stability based on well-established medicinal chemistry principles [1].

Drug Design Physicochemical Property Optimization Lead Selection

Structure-Activity Relationship Inference from Isoxazole-3-yl-Acetamide HSP90 Inhibitor Series

While CAS 1021216-65-8 itself has not been directly evaluated in the published HSP90 series, the 2-isoxazol-3-yl-acetamide scaffold (compounds 2a–o) demonstrates that the nature and substitution pattern of the aryl group on the isoxazole ring profoundly impact biological activity. The most potent analog (2l) achieved a ~3.5-fold better therapeutic index than the clinical-stage HSP90 inhibitor AUY922, with anti-HIV activity exceeding 80% inhibition at non-cytotoxic concentrations [1]. The 2,4-difluorophenyl moiety present in CAS 1021216-65-8 is a privileged fragment in kinase inhibitor design, frequently associated with enhanced target binding [2].

HSP90 Inhibition Anti-HIV Activity Kinase Targeting

Predicted Target Engagement Profile via Molecular Docking Comparison with Analog CAS 1021264-89-0

Computational target prediction comparing CAS 1021216-65-8 (2-methoxyphenoxy) with its direct analog CAS 1021264-89-0 (3-methylphenoxy) indicates that the methoxy oxygen provides an additional hydrogen-bond acceptor at the ortho position, potentially enabling distinct binding interactions with kinase hinge regions or other ATP-binding pockets. The 2-methoxyphenoxy group has been documented as a key pharmacophoric element in several bioactive acetamide series, whereas the 3-methylphenoxy group lacks this H-bond capability [1].

Molecular Docking Target Prediction Computational Chemistry

Patent-Disclosed NLRP3 Inflammasome Inhibitor Chemotype

CAS 1021216-65-8 falls within the scope of a Chinese patent disclosing NLRP3 inflammasome inhibitors of general formula (I), wherein the 2,4-difluorophenyl-isoxazole-methyl-acetamide core is a defining structural feature. NLRP3 inhibition is a therapeutically validated mechanism for inflammatory, metabolic, and neurodegenerative diseases. While specific IC50 data for CAS 1021216-65-8 is not publicly disclosed, its presence within this patent family indicates it was synthesized and evaluated as part of an NLRP3-targeted program [1].

NLRP3 Inflammasome Anti-Inflammatory Immunology

Recommended Research Applications for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 1021216-65-8)


NLRP3 Inflammasome Inhibitor Lead Optimization Programs

Based on its inclusion in NLRP3-targeted patent families, CAS 1021216-65-8 is best deployed as a starting point or reference analog in NLRP3 inflammasome inhibitor discovery. The 2,4-difluorophenyl-isoxazole core provides a scaffold for systematic SAR exploration, while the 2-methoxyphenoxy acetamide side chain offers a vector for property modulation. Researchers should benchmark this compound against MCC950 (CRID3) as a positive control in IL-1β release assays using LPS/ATP-stimulated THP-1 macrophages [1].

Kinase Selectivity Panel Screening with Isoxazole-Acetamide Chemotype

Given the precedent for isoxazole-3-yl-acetamides as kinase inhibitors (HSP90, RET, BTK), CAS 1021216-65-8 is a rational candidate for broad kinase profiling. Its computed XLogP3 of 3.0 and 7 HBA groups suggest favorable drug-like properties for cellular target engagement assays. The compound should be screened alongside its regioisomeric and substitution analogs (e.g., 3-methoxyphenoxy, 4-methoxyphenoxy, 3-methylphenoxy variants) to establish an initial kinase selectivity fingerprint [2].

Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The 2,4-difluorophenyl motif is a privileged fragment in modern drug discovery, conferring metabolic stability and enhanced target binding through dipolar interactions. CAS 1021216-65-8 can serve as an advanced fragment or scaffold-hopping starting point in FBDD campaigns targeting proteins with known sensitivity to fluorinated aryl groups. Its molecular weight (374.3 Da) positions it in the lead-like space, suitable for further optimization [3].

Anti-Inflammatory Phenotypic Screening

The isoxazole-acetamide class has demonstrated anti-inflammatory activity in multiple phenotypic models. CAS 1021216-65-8, with its dual aromatic substitution pattern, is suitable for multiplexed phenotypic screening panels (e.g., NF-κB reporter assays, COX-1/COX-2 inhibition, TNF-α release). Procurement for these applications should include the compound alongside structurally matched inactive controls to enable robust hit deconvolution [1].

Quote Request

Request a Quote for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.